molecular formula C27H23N3O3S B11420719 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11420719
M. Wt: 469.6 g/mol
InChI Key: VTWBIFUFTVLWPF-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a dioxo-dihydrobenzothieno ring, and an acetamide group

Preparation Methods

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiophene with benzyl isocyanate, followed by cyclization and acylation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetamide groups, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, forming various cyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a range of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been found to inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other benzothienopyrimidine derivatives, 2-(3-benzyl-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(2,5-dimethylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

These compounds share similar core structures but differ in the substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23N3O3S/c1-17-12-13-18(2)21(14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

VTWBIFUFTVLWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53

Origin of Product

United States

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